Dramatic Improvement in c-Src Inhibitory Potency via Optimized Covalent Binding
Chemical optimization from a promiscuous covalent inhibitor led to the identification of (R)-LW-Srci-8, which exhibits a nearly 75-fold improvement in potency against c-Src kinase. This quantitative leap in potency is a direct result of the compound's optimized binding to a unique pocket adjacent to the autophosphorylation site, a feat not achievable by earlier analogs or standard ATP-competitive inhibitors [1].
| Evidence Dimension | Potency (IC50) |
|---|---|
| Target Compound Data | 35.83 ± 7.21 nM |
| Comparator Or Baseline | Promiscuous covalent inhibitor (starting scaffold) |
| Quantified Difference | ≈75-fold improvement |
| Conditions | In vitro c-Src kinase inhibition assay |
Why This Matters
This data provides a clear, quantitative justification for selecting (R)-LW-Srci-8 over its less potent precursors for any application requiring robust and efficient c-Src inhibition.
- [1] Zhang, H., Xu, D., Huang, H., Jiang, H., Hu, L., Liu, L., ... & Luo, C. (2024). Discovery of a Covalent Inhibitor Selectively Targeting the Autophosphorylation Site of c-Src Kinase. ACS Chemical Biology, 19(4), 999-1010. View Source
